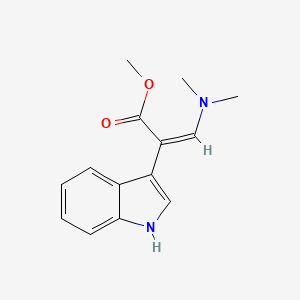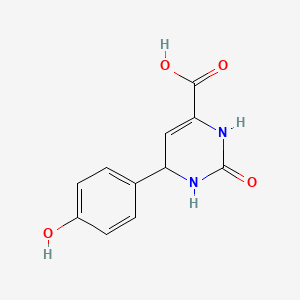
6-(4-Hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
説明
6-(4-hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid (6-HPPA) is a synthetic organic compound that belongs to the class of pyrimidinecarboxylic acids. It is a white crystalline solid that is soluble in water and ethanol. 6-HPPA has a variety of applications in scientific research, including its use as a biochemical reagent and its potential for use in drug design. In
科学的研究の応用
Antimicrobial Properties
6-(4-Hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid and its derivatives exhibit promising antimicrobial properties. Studies have synthesized various pyrimidine derivatives, demonstrating significant antibacterial and antifungal activities. These compounds are recognized for their potential in chemotherapy, specifically targeting AIDS and showcasing a broad spectrum of activities including antimitotic, antiproliferative, and cytotoxic effects. The antimicrobial efficacy of these compounds positions them as potential candidates for new antibacterial and antifungal agents (Shastri & Post, 2019), (Ajani et al., 2019), (Sarvaiya et al., 2019).
Biological and Medicinal Applications
Derivatives of this compound are significant in various biological processes. They play a crucial role in the synthesis of new therapeutic candidates with improved therapeutic potential. The structural diversity of these compounds allows for extensive biological activities, including antioxidant properties and potential radioprotective activities. Their relevance in drug design and potential as therapeutic agents in treating a wide range of diseases highlight their medicinal significance (Dudhe et al., 2014), (Mohan et al., 2014).
Synthetic and Chemical Properties
The compound and its related derivatives are pivotal in synthetic chemistry. They have been used in the synthesis of various heterocyclic compounds, contributing to the development of novel materials with unique properties. Their role in catalysis and other chemical reactions underscores their importance in the field of chemistry. The synthetic versatility of these compounds paves the way for the development of new materials and catalysts, expanding the boundaries of chemical synthesis and material science (Gein et al., 2009), (Gavrilović et al., 2018).
作用機序
Target of Action
The primary target of the compound “6-(4-Hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid” is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate .
Mode of Action
The compound interacts with its target, HPPD, by inhibiting its function . The HPPD reaction occurs through a NIH shift and involves the oxidative decarboxylation of an α-oxo acid as well as aromatic ring hydroxylation . The inhibition of HPPD by the compound results in the disruption of these biochemical reactions .
Biochemical Pathways
The compound affects the tyrosine catabolism pathway by inhibiting the function of HPPD . This results in the disruption of the conversion of 4-hydroxyphenylpyruvate into homogentisate, which is a key step in the catabolism of tyrosine . The downstream effects of this disruption are yet to be fully understood.
Result of Action
The inhibition of HPPD by the compound disrupts the catabolism of tyrosine . This results in the accumulation of 4-hydroxyphenylpyruvate and a decrease in the production of homogentisate . The molecular and cellular effects of this disruption are yet to be fully understood.
生化学分析
Biochemical Properties
6-(4-Hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines. This interaction is essential for the regulation of pyrimidine biosynthesis, impacting the overall nucleotide pool within the cell . Additionally, this compound can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function . For instance, the compound’s influence on the phosphorylation state of proteins can alter their activity, thereby impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional landscape of the cell, influencing various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial metabolic changes. At high doses, it can exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and other cofactors, influencing the flux of metabolites through these pathways . This interaction can lead to changes in the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of the compound within cells can influence its biological activity and effectiveness.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biological effects. It is often found in the mitochondria, where it interacts with mitochondrial proteins and influences mitochondrial function . This localization is directed by targeting signals and post-translational modifications that guide the compound to its specific cellular destinations.
特性
IUPAC Name |
4-(4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-7-3-1-6(2-4-7)8-5-9(10(15)16)13-11(17)12-8/h1-5,8,14H,(H,15,16)(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCGZIGCFNPPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC(=O)N2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150306 | |
| Record name | 1,2,3,6-Tetrahydro-6-(4-hydroxyphenyl)-2-oxo-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400073-94-1 | |
| Record name | 1,2,3,6-Tetrahydro-6-(4-hydroxyphenyl)-2-oxo-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6-Tetrahydro-6-(4-hydroxyphenyl)-2-oxo-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)

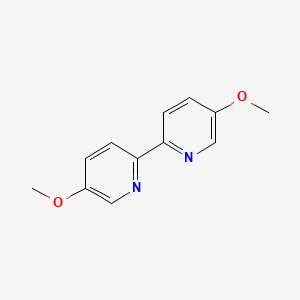



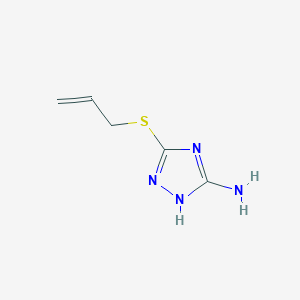

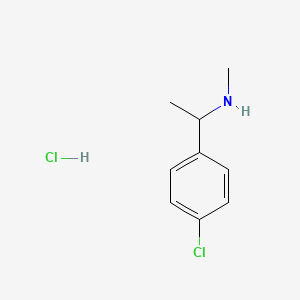


![N-allyl-3,5-dichloro-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B3133837.png)
